N-Acétyl-Calichéamicine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

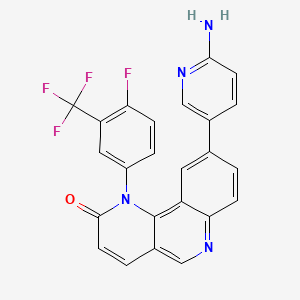

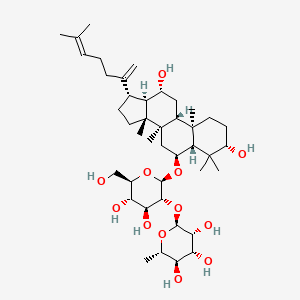

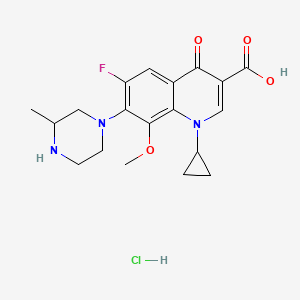

N-Acetyl-Calicheamicin est un antibiotique antitumoral énédyne puissant dérivé de la bactérie Micromonospora echinospora. Ce composé est connu pour sa forte activité antitumorale et est utilisé comme charge cytotoxique dans les conjugués anticorps-médicaments (ADC) pour la thérapie anticancéreuse ciblée . Il induit des dommages à l'ADN, conduisant à la mort cellulaire, ce qui en fait un outil précieux en oncologie .

Applications De Recherche Scientifique

La N-Acetyl-Calicheamicin a un large éventail d'applications en recherche scientifique, notamment :

Biologie : Employé dans des études pour comprendre les mécanismes des dommages à l'ADN et de réparation.

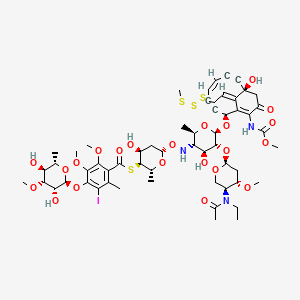

Médecine : Incorporé dans les conjugués anticorps-médicaments pour la thérapie anticancéreuse ciblée, tels que le gemtuzumab ozogamicin et l'inotuzumab ozogamicin, qui sont utilisés pour traiter respectivement la leucémie myéloïde aiguë et la leucémie lymphoblastique aiguë

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et de systèmes d'administration de médicaments.

5. Mécanisme d'action

La N-Acetyl-Calicheamicin exerce ses effets en se liant à l'ADN dans le petit sillon. Une fois lié, il subit une réaction similaire à la cyclisation de Bergman, générant une espèce diradicalaire. Ce diradical arrache des atomes d'hydrogène de l'épine dorsale de l'ADN, provoquant une scission du brin et conduisant finalement à la mort cellulaire . Les cibles moléculaires comprennent l'ADN lui-même, et les voies impliquées sont celles liées aux dommages à l'ADN et à la réparation .

Composés similaires :

Calicheamicin γ1 : Un autre antibiotique antitumoral énédyne puissant dérivé de la même bactérie.

Esperamicin : Un composé énédyne apparenté avec des propriétés de dommages à l'ADN similaires.

Uncialamycin : Un autre composé énédyne utilisé dans les conjugués anticorps-médicaments, connu pour son effet de mort parstander.

Unicité : La N-Acetyl-Calicheamicin est unique en raison de sa forte puissance et de sa spécificité pour induire des dommages à l'ADN. Son incorporation dans les conjugués anticorps-médicaments permet une administration ciblée aux cellules cancéreuses, minimisant les effets hors cible et améliorant l'efficacité thérapeutique .

Mécanisme D'action

Target of Action

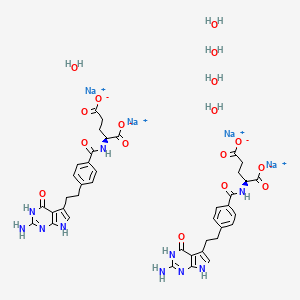

N-Acetyl-Calicheamicin is a potent DNA-damaging agent . It is primarily used in the form of antibody-drug conjugates (ADCs) to target specific cells. The ADCs are designed to bind to specific antigens on the surface of the target cells. For instance, Mylotarg (gemtuzumab ozogamicin) targets CD33, a protein found on the surface of acute myeloid leukemia cells . Similarly, Besponsa (inotuzumab ozogamicin) targets CD22, a protein found on the surface of acute lymphocytic leukemia cells .

Mode of Action

Once the ADC binds to its target antigen, it is internalized by the cell . Inside the cell, the calicheamicin derivative is liberated from the antibody by acid hydrolysis . The potent calicheamicin derivative, N-acetyl-γ-calicheamicin, is then activated by reduction of the dimethyl disulfide trigger in the cytosol to form the potent enediyne diradical capable of inducing DNA strand breaks .

Biochemical Pathways

The primary biochemical pathway affected by N-Acetyl-Calicheamicin is DNA synthesis. The compound binds to the DNA in the minor groove and then undergoes a reaction similar to Bergman’s cyclization to generate diradical substances . These diradical substances cause DNA strand breaks, which can lead to cell death .

Pharmacokinetics

The pharmacokinetics of N-Acetyl-Calicheamicin are largely determined by the properties of the ADC. The ADCs are designed to be stable in circulation, with minimal aggregation . Once the ADC is internalized and degraded in the lysosome, the potent calicheamicin derivative, N-acetyl-γ-calicheamicin, is then activated . The ADC, as measured by total antibody, demonstrated a very slow clearance and long half-life, suggesting there was very little impact due to the instability of the acid-sensitive hydrazone linker in circulation .

Result of Action

The primary result of N-Acetyl-Calicheamicin’s action is the induction of DNA damage, which can lead to cell death . This makes it a potent therapeutic agent for conditions such as leukemia, where the goal is to selectively kill cancer cells .

Action Environment

The action of N-Acetyl-Calicheamicin can be influenced by the environment within the cell. For instance, the liberation of the calicheamicin derivative from the antibody requires an acidic environment, such as that found within a lysosome . Additionally, the stability of the ADC in circulation can be affected by factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

N-Acetyl-Calicheamicin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is directly attached to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate . This interaction enhances the stability of N-Acetyl-Calicheamicin ADCs .

Cellular Effects

N-Acetyl-Calicheamicin has profound effects on various types of cells and cellular processes . It influences cell function by causing DNA damage . This compound has been found to be highly efficacious in mouse models of both solid tumor (HER2 + breast cancer) and hematologic malignancies (CD22 + non-Hodgkin lymphoma) .

Molecular Mechanism

The mechanism of action of N-Acetyl-Calicheamicin is quite complex. Once the ADC is internalized and degraded in the lysosome, N-Acetyl-Calicheamicin is activated by reduction of the dimethyl disulfide trigger in the cytosol to form a potent enediyne diradical capable of inducing DNA strand breaks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-Calicheamicin change over time . The resulting homogeneous conjugates possess minimal aggregation and display high in vivo stability with 50% of the drug remaining conjugated to the antibody after 21 days .

Dosage Effects in Animal Models

The effects of N-Acetyl-Calicheamicin vary with different dosages in animal models . For instance, the administration of ADC weekly at 10 mg/kg/dose and every 3 weeks at 7.5 mg/kg/dose were not tolerated with early euthanasia at 3 days after dose 1 of all animals treated weekly at 10 mg/kg/dose and one animal treated every 3 weeks at 7.5 mg/kg/dose .

Metabolic Pathways

N-Acetyl-Calicheamicin is involved in several metabolic pathways . Disulfide bond cleavage in N-Acetyl-Calicheamicin payload is a key liability that potentially impacts the overall stability of the ADC .

Transport and Distribution

N-Acetyl-Calicheamicin is transported and distributed within cells and tissues . It is directly attached to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate .

Subcellular Localization

Once the ADC is internalized and degraded in the lysosome, N-Acetyl-Calicheamicin is activated in the cytosol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la N-Acetyl-Calicheamicin implique plusieurs étapes, notamment le couplage de la maléimide-PEG-amine avec de l'acide carboxylique dérivé de la N-Acetyl-Calicheamicin en présence de réactif de couplage COMU et de N,N-diisopropyléthylamine dans le diméthylformamide . Le produit est ensuite isolé par chromatographie liquide haute performance en phase inverse (HPLC) et conservé congelé .

Méthodes de production industrielle : La production industrielle de N-Acetyl-Calicheamicin implique généralement des procédés de fermentation utilisant la bactérie Micromonospora echinospora. Le composé est ensuite extrait et purifié par une série de techniques chromatographiques afin d'assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : La N-Acetyl-Calicheamicin subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants :

Réduction : Les réactifs courants comprennent des agents réducteurs tels que les thiols.

Cyclisation : Cette réaction se produit généralement dans des conditions physiologiques à l'intérieur de la cellule.

Principaux produits formés : Le principal produit formé à partir de ces réactions est l'espèce diradicalaire qui induit des cassures de brins d'ADN, conduisant à la mort cellulaire .

Comparaison Avec Des Composés Similaires

Calicheamicin γ1: Another potent enediyne antitumor antibiotic derived from the same bacterium.

Esperamicin: A related enediyne compound with similar DNA-damaging properties.

Uncialamycin: Another enediyne compound used in antibody-drug conjugates, known for its bystander killing effect.

Uniqueness: N-Acetyl-Calicheamicin is unique due to its high potency and specificity in inducing DNA damage. Its incorporation into antibody-drug conjugates allows for targeted delivery to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

Propriétés

Numéro CAS |

108212-76-6 |

|---|---|

Formule moléculaire |

C57H76IN3O22S4 |

Poids moléculaire |

1410.4 g/mol |

Nom IUPAC |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |

InChI |

InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19-/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1 |

Clé InChI |

WPDOZYZAJKUVRZ-DPACUSKXSA-N |

SMILES |

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C |

SMILES isomérique |

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O)C(=O)C |

SMILES canonique |

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C |

Origine du produit |

United States |

Q1: How does N-Acetyl-Calicheamicin exert its cytotoxic effects, and what are the downstream consequences?

A1: N-Acetyl-Calicheamicin functions as a DNA-damaging agent. [] It binds to the minor groove of DNA, and upon activation, it undergoes a Bergman cyclization reaction. This leads to the formation of a highly reactive diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing double-strand DNA breaks. [] These breaks are lethal to rapidly dividing cells, making N-Acetyl-Calicheamicin a potent cytotoxic agent, particularly against cancer cells.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

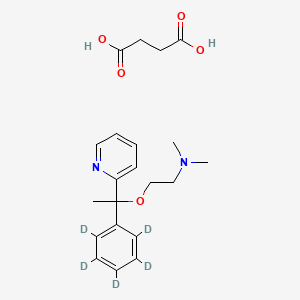

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)